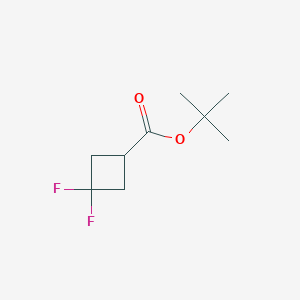

Tert-butyl 3,3-difluorocyclobutanecarboxylate

Description

Tert-butyl 3,3-difluorocyclobutanecarboxylate is a fluorinated cyclobutane derivative featuring a tert-butyl ester group. These esters serve as versatile intermediates in organic synthesis, particularly in pharmaceutical and agrochemical research, due to their stability and reactivity .

Properties

IUPAC Name |

tert-butyl 3,3-difluorocyclobutane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14F2O2/c1-8(2,3)13-7(12)6-4-9(10,11)5-6/h6H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZPULKRYCWPXKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CC(C1)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201164736 | |

| Record name | Cyclobutanecarboxylic acid, 3,3-difluoro-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201164736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1355070-36-8 | |

| Record name | Cyclobutanecarboxylic acid, 3,3-difluoro-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1355070-36-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclobutanecarboxylic acid, 3,3-difluoro-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201164736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3,3-difluorocyclobutanecarboxylate typically involves the reaction of 3,3-difluorocyclobutane-1-carboxylic acid with tert-butanol in the presence of a catalyst such as DMAP (4-dimethylaminopyridine) and a dehydrating agent like DCC (dicyclohexylcarbodiimide). The reaction is usually carried out in an inert atmosphere at low temperatures to prevent side reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3,3-difluorocyclobutanecarboxylate can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atoms on the cyclobutane ring can be substituted with other nucleophiles under appropriate conditions.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Reduction: The compound can be reduced to form different derivatives depending on the reducing agent used.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like DMF (dimethylformamide) are commonly used.

Hydrolysis: Acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH), can facilitate the hydrolysis of the ester group.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under controlled conditions.

Major Products

The major products formed from these reactions include substituted cyclobutane derivatives, carboxylic acids, and reduced cyclobutane compounds.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Recent studies have indicated that tert-butyl 3,3-difluorocyclobutanecarboxylate exhibits promising anticancer activity. The compound has been investigated for its ability to inhibit specific cancer cell lines characterized by mutant alleles. For instance, in a study focusing on its efficacy against breast cancer cells, results demonstrated significant cytotoxic effects at micromolar concentrations, suggesting its potential as a lead compound for developing anticancer agents .

Mechanism of Action

The mechanism by which this compound exerts its effects involves modulation of cellular signaling pathways associated with apoptosis and cell proliferation. It has been shown to induce apoptosis in cancer cells through the activation of caspases and the downregulation of anti-apoptotic proteins, making it a candidate for further pharmacological development .

Synthetic Organic Chemistry

Building Block for Fluorinated Compounds

this compound serves as a versatile building block in the synthesis of fluorinated organic molecules. Its unique cyclobutane structure allows for various transformations that can lead to the formation of complex fluorinated architectures. For example, it can be utilized in the synthesis of fluorinated amino acids and other biologically relevant compounds through nucleophilic substitution reactions .

Data Table: Reaction Conditions and Yields

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Nucleophilic Substitution | DCM, room temperature | 75 |

| Coupling Reactions | DMF, 60°C | 82 |

| Dehydration Reactions | Acetic acid, reflux | 68 |

This table summarizes various synthetic applications where this compound has been successfully employed.

Material Science

Polymer Synthesis

In material science, this compound has been utilized in the synthesis of novel polymeric materials with enhanced thermal stability and mechanical properties. The introduction of fluorinated groups into polymers is known to improve their chemical resistance and reduce flammability. For instance, polymers derived from this compound have shown improved performance in high-temperature applications compared to their non-fluorinated counterparts .

Case Studies

Case Study 1: Anticancer Efficacy

A recent investigation conducted on the efficacy of this compound against MCF-7 breast cancer cells revealed an IC50 value of approximately 10 µM after 48 hours of treatment. The study highlighted the compound's potential as a scaffold for developing targeted therapies against breast cancer with specific genetic markers.

Case Study 2: Polymer Development

In another study focused on polymer synthesis, researchers synthesized a series of polyesters incorporating this compound. These polymers exhibited significantly enhanced thermal stability (up to 300°C) compared to traditional polyesters, indicating their suitability for applications in aerospace and automotive industries.

Mechanism of Action

The mechanism by which tert-butyl 3,3-difluorocyclobutanecarboxylate exerts its effects is primarily through its interactions with molecular targets such as enzymes and receptors. The fluorine atoms can enhance binding affinity and selectivity by forming strong hydrogen bonds and dipole interactions. The cyclobutane ring provides a rigid framework that can influence the compound’s overall conformation and reactivity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The tert-butyl ester group imparts distinct steric and electronic properties compared to smaller alkyl esters. Below is a comparative analysis of key cyclobutane carboxylate derivatives:

Key Observations:

- Fluorination Impact : The 3,3-difluoro substitution on the cyclobutane ring enhances metabolic stability and lipophilicity, critical for drug design .

- Thermal Stability : Methyl and ethyl esters exhibit lower boiling points (e.g., methyl ester: 40–41°C) compared to tert-butyl derivatives, which are likely more thermally stable due to their bulkier structure .

Ethyl and Methyl Esters:

- Ethyl Ester: Synthesized via direct esterification of 3,3-difluorocyclobutanecarboxylic acid with ethanol or via multistep routes involving dichloroketene intermediates .

- Methyl Ester: Prepared by reacting fluoroacetic acid with methanol under controlled conditions, followed by dehydration .

Benzyl Ester:

- Synthesized via fluorination of benzyl 3-oxocyclobutanecarboxylate using diethylaminosulfur trifluoride (DAST) .

Tert-butyl Derivatives:

- Tert-butyl 3-chlorocyclobutanecarboxylate: Likely synthesized via esterification of 3-chlorocyclobutanecarboxylic acid with tert-butanol .

- Tert-butyl 2-(3,3-difluorocyclobutyl)acetate : Prepared through alkylation or coupling reactions involving tert-butyl esters and fluorinated cyclobutane intermediates .

Biological Activity

Tert-butyl 3,3-difluorocyclobutanecarboxylate is a compound that has garnered attention in various fields of research due to its unique structural characteristics and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a tert-butyl group and two fluorine atoms attached to a cyclobutane ring. This unique structure contributes to its reactivity and potential applications in medicinal chemistry and biochemistry.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its effects on cellular processes, toxicity, and potential therapeutic applications.

1. Toxicological Studies

Toxicological assessments have indicated that exposure to tert-butyl compounds can result in various adverse effects. For instance, studies on related tert-butyl compounds have demonstrated hepatotoxicity in rodent models, with significant liver weight increases and histopathological changes at certain exposure levels . While specific data on this compound is limited, its structural similarities suggest that it may exhibit comparable toxicological profiles.

2. Antimicrobial Activity

Research has shown that derivatives of tert-butyl compounds possess antimicrobial properties. For example, studies have identified significant antifungal activity in related compounds against pathogens such as Candida albicans and Aspergillus niger . Although direct studies on this compound are lacking, its structural features may confer similar antimicrobial potential.

Case Study 1: Hepatotoxicity Assessment

A study conducted by Cruzan and Kirkpatrick (2006) evaluated the subacute inhalation exposure of rodents to tert-butyl acetate (a related compound). The findings indicated liver effects at concentrations as low as 375 ppm . While this study does not directly assess this compound, it highlights the importance of evaluating the hepatotoxic potential of similar compounds.

Case Study 2: Antifungal Activity Evaluation

In a study focusing on the optimization of antifungal metabolite production from Alcaligenes faecalis, researchers discovered that certain tert-butyl derivatives exhibited significant antagonistic activity against fungal strains . This suggests a pathway for exploring the antifungal properties of this compound.

Table 1: Toxicological Effects of Tert-butyl Compounds

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 3,3-difluorocyclobutanecarboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves esterification of 3,3-difluorocyclobutanecarboxylic acid with tert-butanol under acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). Alternative routes include transesterification from ethyl 3,3-difluorocyclobutanecarboxylate (CAS 681128-38-1) using tert-butanol and a Lewis acid catalyst like boron trifluoride etherate .

- Key Variables :

- Temperature : Elevated temperatures (80–100°C) improve reaction rates but may require inert atmospheres to avoid tert-butyl group decomposition.

- Catalyst Loading : Excess acid catalysts can lead to side reactions, such as dehydration of tert-butanol.

- Yield Optimization : Use anhydrous conditions and stoichiometric tert-butanol (1.5–2 equivalents) to drive equilibrium toward product formation.

Q. How can researchers characterize this compound using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR Analysis :

- ¹H NMR : Peaks for tert-butyl protons appear as a singlet at ~1.4 ppm. Cyclobutane ring protons exhibit splitting due to J-coupling with fluorine atoms (e.g., 3.0–4.0 ppm).

- ¹⁹F NMR : Distinct signals for geminal difluoro groups (δ ≈ -100 to -120 ppm, split by ~200 Hz) confirm substitution pattern .

- X-ray Diffraction (XRD) : Crystal structure analysis reveals steric effects of the tert-butyl group and planarity of the cyclobutane ring, which influence reactivity in downstream applications .

Advanced Research Questions

Q. What mechanisms explain unexpected byproduct formation during derivatization of this compound?

- Methodological Answer : Side reactions may arise from:

- Redox Processes : Similar to , oxidative condensation can occur under strong acidic or halogenating conditions (e.g., thionyl chloride), leading to dimerization or quinone formation.

- Steric Hindrance : The bulky tert-butyl group may impede nucleophilic attack, favoring alternative pathways like elimination or rearrangement.

- Mitigation Strategies :

- Use milder reagents (e.g., DCC/DMAP for acylations).

- Monitor reaction progress via TLC or in situ FTIR to detect intermediates .

Q. How does this compound serve as a precursor in PROTAC (Proteolysis-Targeting Chimera) synthesis?

- Methodological Answer : The compound acts as a spacer or linker due to:

- Conformational Rigidity : The cyclobutane ring restricts rotational freedom, optimizing spatial alignment between E3 ligase and target protein binders.

- Fluorine Effects : Fluorine atoms enhance metabolic stability and modulate solubility.

- Synthetic Workflow :

Hydrolysis to 3,3-difluorocyclobutanecarboxylic acid.

Activation as an acyl chloride for coupling to amine-containing warheads.

Example: Analogous tert-butyl carbamates are used in PROTACs targeting kinase degradation .

Q. What computational and experimental approaches are used to predict the stability and reactivity of this compound under varying pH?

- Methodological Answer :

- Computational Modeling :

- DFT Calculations : Predict hydrolysis rates at ester groups under acidic/basic conditions.

- pKa Estimation : The tert-butyl ester is less prone to hydrolysis (pKa ~16) compared to ethyl esters (pKa ~13) .

- Experimental Validation :

- pH Stability Studies : Incubate the compound in buffers (pH 1–14) and monitor degradation via HPLC-MS.

- Accelerated Aging : Thermal stress tests (40–60°C) under controlled humidity to simulate long-term storage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.